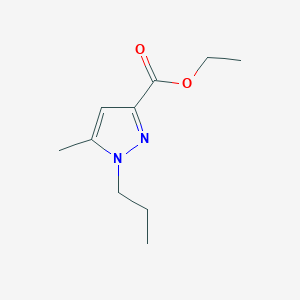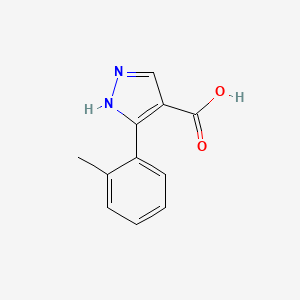![molecular formula C12H17NO4S B3071074 Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate CAS No. 1007663-96-8](/img/structure/B3071074.png)
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate
Overview
Description
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate, also known as MDSP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has been studied for its potential applications in various fields such as cancer research, drug discovery, and chemical biology.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate involves its ability to inhibit the activity of certain enzymes in the body. Specifically, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting the activity of HDACs, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate can alter the expression of genes involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to inhibit the activity of HDACs, leading to changes in gene expression. This can result in the upregulation of genes involved in cell cycle arrest and the downregulation of genes involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a useful tool for studying the role of HDACs in various biological processes. Additionally, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to have a low toxicity profile, making it a relatively safe compound to work with in the lab.
One limitation of using Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Additionally, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to have a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are a number of potential future directions for research involving Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate. One area of focus is the development of new cancer therapies based on Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate. Researchers are also interested in studying the role of HDACs in various biological processes and the potential use of Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate as a chemical probe to study these processes. Additionally, there is interest in developing new analogs of Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate with improved pharmacological properties.
Scientific Research Applications
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been extensively studied for its potential applications in cancer research. Studies have shown that Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer therapies. Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has also been studied for its potential use as a chemical probe to study the function of various proteins in the body.
properties
IUPAC Name |
methyl 3-[(3,5-dimethylphenyl)sulfamoyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-6-10(2)8-11(7-9)13-18(15,16)5-4-12(14)17-3/h6-8,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSMRWDAZKOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)
![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)






![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)




![(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B3071075.png)